N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C18H14ClNO3 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-3-8-14-15(21)9-16(23-17(14)11(10)2)18(22)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,22) |
InChI Key |
OJXLBYFDULPOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
A common precursor for chromene synthesis is 2-hydroxyacetophenone. Reaction with dialkyl oxalates (e.g., diethyl oxalate) in aromatic solvents (toluene or xylene) under basic conditions generates the 4-oxo-4H-chromene-2-carboxylate intermediate. For example:
Subsequent amidation with 4-chloroaniline in the presence of pyridine derivatives (e.g., 5-ethyl-2-methylpyridine) yields the target carboxamide. This step requires careful temperature control (typically -50°C to 150°C) to prevent side reactions such as ring-opening.
Key Parameters
-
Catalyst : Alcoholates (e.g., sodium ethoxide) for cyclization
-
Solvent : Toluene or dioxane for optimal cyclization efficiency
One-Pot Multi-Component Reactions
Recent advances leverage one-pot strategies to streamline synthesis. A notable method utilizes Bi(OTf)₃ as a Lewis acid catalyst to couple chromene acetals with isocyanides.
Bi(OTf)₃-Catalyzed Coupling
Chromene acetals, derived from 2-hydroxycinnamaldehyde, react with tert-butyl isocyanide in a 1,4-dioxane/water (10:1) solvent system at 80°C:
This method achieves yields up to 95% with short reaction times (<20 hours) and simplifies purification through silica gel chromatography.
Advantages
Industrial-Scale Production Techniques
Industrial methods prioritize cost-effectiveness and scalability while maintaining high purity (>98%).
Dehydration-Amidation Sequence
A patented two-step process involves:
-
Dehydration : Treating 2-carboxy-4-oxo-4H-chromene with phosphorus oxychloride (POCl₃) to form the acyl chloride intermediate.
-
Amidation : Reacting the intermediate with 4-chloroaniline in pyridine at 60–80°C.
Purification
-
Crystallization : Dissolve crude product in chloroform, then precipitate with hexane
-
Chromatography : ODS-A-HG C18 reversed-phase silica for HPLC-grade purity
Catalytic Innovations and Green Chemistry
NS-Doped Graphene Oxide Quantum Dots (GOQDs)
NS-doped GOQDs catalyze the condensation of 7,8-dimethyl-4-oxo-4H-chromene-2-carbaldehyde with 4-chloroaniline in ethanol at 80°C. Key benefits include:
-
Yield Enhancement : 92–98% due to high surface area and active sites
-
Sustainability : Recyclable for up to 5 cycles without significant activity loss
Reaction Profile
Comparative Analysis of Preparation Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Multi-Step | NaOEt | Toluene | 110 | 78 | 95 |
| One-Pot | Bi(OTf)₃ | 1,4-Dioxane/H₂O | 80 | 95 | 99 |
| Industrial | POCl₃ | Pyridine | 70 | 85 | 98 |
| Green Catalysis | NS-GOQDs | Ethanol | 80 | 98 | 99 |
Key Observations
Optimization Strategies
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, which halts the proliferation of cancer cells .
Case Study: In Vivo Efficacy
In xenograft models using A549 lung cancer cells, administration of this compound resulted in a marked reduction in tumor volume compared to control groups. Furthermore, when combined with traditional chemotherapeutics like cisplatin, it demonstrated synergistic effects that enhanced overall antitumor efficacy .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It is believed to scavenge free radicals and reduce oxidative stress within cells, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Other Therapeutic Applications
1. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate its potential to mitigate neuronal damage in models of neurodegeneration, although further investigation is needed to fully elucidate these effects .
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various preclinical models. By modulating inflammatory pathways, it may provide therapeutic benefits for diseases characterized by chronic inflammation .
Mechanism of Action
- Unfortunately, I don’t have detailed information on the specific mechanism of action for this compound. Further research would be needed to explore its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogs in the Chromene-Carboxamide Family
Several chromene-2-carboxamide derivatives share structural similarities with the target compound but differ in aryl substituents and chromene substitution patterns. Key examples include:
Table 1: Structural Comparison of Chromene-2-carboxamide Derivatives
Key Observations:
Halogen Substituent Effects
The 4-chlorophenyl group is a critical feature of the target compound.
Biological Activity
N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known as D103-0680, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 327.8 g/mol |
| CAS Number | 872866-51-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A significant evaluation involved determining its minimum inhibitory concentration (MIC) against various pathogens. The results indicated that this compound exhibits potent antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition studies .
Table: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 85 |
| Staphylococcus epidermidis | 0.25 | 0.30 | 80 |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. In vitro assays demonstrated that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The inhibition of COX-2 is particularly noteworthy, as it is linked to various cancers and inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase B, with IC50 values ranging from 12.27 to 31.64 μM, which is critical for bacterial DNA replication .
- Cholinesterase Inhibition : It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models .
Study on Antimicrobial Efficacy
In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of various derivatives of chromene compounds, including this compound. They found that this compound significantly inhibited biofilm formation and showed synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of chromene derivatives revealed that this compound effectively reduced pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-oxo-4H-chromene-2-carboxylic acid derivatives with 4-chloroaniline. Key steps include:
- Annulation : Chromene core formation via cycloaddition or nucleophilic addition (e.g., using 4-oxo-4H-chromene-3-carboxaldehyde intermediates) .
- Amidation : Reaction of the chromene-carboxylic acid with 4-chloroaniline using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer :
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns). For example, monoclinic crystal systems (space group P21/n) with cell parameters a = 8.4408 Å, b = 26.844 Å, c = 10.4615 Å, and β = 100.398° .
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., 7,8-dimethyl groups and 4-chlorophenyl).
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1650 cm (amide bond) .
Q. What in vitro assays are typically used for preliminary pharmacological screening?
- Methodological Answer :
- Enzyme inhibition : Dose-response assays (e.g., IC determination) against kinases or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression .
- Solubility : Kinetic solubility assessed in PBS (pH 7.4) or DMSO for formulation compatibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Structural analogs : Synthesize and test derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate electronic vs. steric effects .
- Computational docking : Validate binding modes using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
Q. What strategies optimize synthetic yield and purity for large-scale preparation?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can maximize yield in annulation reactions .
- Scale-up purification : Replace column chromatography with industrial-scale crystallization (e.g., using methanol/water mixtures) .
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression to minimize byproducts .
Q. How is the compound’s stability profiled under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions .
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of the chromene ring) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor potency loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
